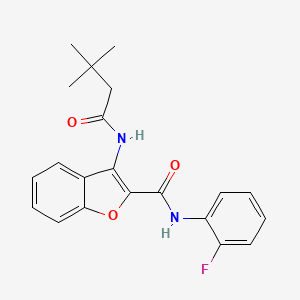
3-(3,3-dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide, commonly referred to as “3-DMBC-FPBC”, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. This compound has been used in research studies as a tool to investigate the structure, function, and therapeutic potential of various biological systems. The purpose of
Applications De Recherche Scientifique
3-DMBC-FPBC has been used in scientific research studies to investigate the structure, function, and therapeutic potential of various biological systems. For example, this compound has been used to study the effects of various compounds on the cell cycle and apoptosis in cancer cells. It has also been used in studies to investigate the effects of compounds on the immune system and to study the mechanism of action of various drugs. Additionally, 3-DMBC-FPBC has been used to study the structure and function of proteins and enzymes, as well as to investigate the structure and function of various receptors.
Mécanisme D'action
The mechanism of action of 3-DMBC-FPBC is not yet fully understood. However, it is thought to interact with a variety of biological targets, including proteins and enzymes, as well as cell membrane receptors. Additionally, it is thought to interact with DNA and RNA, modulating gene expression and influencing cell cycle progression.
Biochemical and Physiological Effects
3-DMBC-FPBC has been shown to have a variety of biochemical and physiological effects. In studies, this compound has been shown to modulate the expression of various genes, including those involved in cell cycle progression and apoptosis. Additionally, it has been shown to interact with various proteins and enzymes, modulating their activity and influencing various biochemical pathways. Furthermore, it has been shown to interact with cell membrane receptors, modulating their activity and influencing cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-DMBC-FPBC in laboratory experiments has several advantages. This compound is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, it is highly stable and can be stored for extended periods of time without significant degradation. Furthermore, it is relatively non-toxic and has a low potential for causing adverse effects.
However, there are also some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain types of experiments. Additionally, it is not very specific in its interactions with biological targets, which can make it difficult to study the effects of specific compounds.
Orientations Futures
The potential future directions for the use of 3-DMBC-FPBC in scientific research are numerous. For example, this compound could be used to study the structure and function of various proteins and enzymes, as well as to investigate the effects of various compounds on cell cycle progression and apoptosis. Additionally, it could be used to study the mechanism of action of various drugs, as well as to investigate the structure and function of various receptors. Furthermore, it could be used to study the effects of compounds on the immune system, as well as to investigate the effects of various compounds on gene expression. Finally, it could be used to investigate the potential therapeutic applications of various compounds.
Méthodes De Synthèse
3-DMBC-FPBC is a synthetic compound that can be synthesized using two different methods. The first method involves the reaction of 3-dimethylbutanamido-N-fluorophenyl-1-benzofuran-2-carboxylic acid (3-DMBC-FPCA) with 2-fluorobenzoyl chloride in the presence of anhydrous potassium carbonate. The second method involves the reaction of 3-dimethylbutanamido-N-fluorophenyl-1-benzofuran-2-carboxylic acid (3-DMBC-FPCA) with 2-fluorobenzoyl bromide in the presence of anhydrous potassium carbonate. Both methods produce 3-DMBC-FPBC in yields of up to 95%.
Propriétés
IUPAC Name |
3-(3,3-dimethylbutanoylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-21(2,3)12-17(25)24-18-13-8-4-7-11-16(13)27-19(18)20(26)23-15-10-6-5-9-14(15)22/h4-11H,12H2,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDHXPMZFMGHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-dimethylbutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

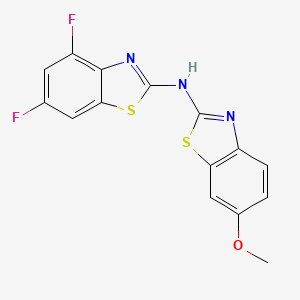

![N-(6-chloro-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine](/img/structure/B6500405.png)
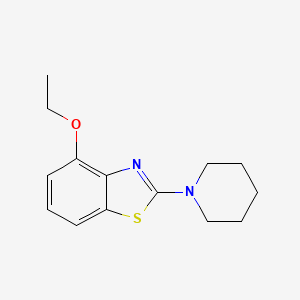
![5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500418.png)
![7-cyclopropyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500443.png)
![5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500444.png)
![3-[(2-fluorophenyl)methyl]-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6500456.png)

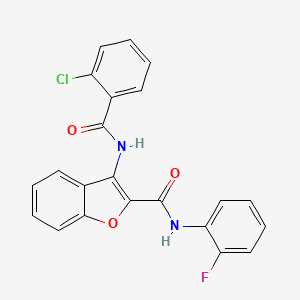
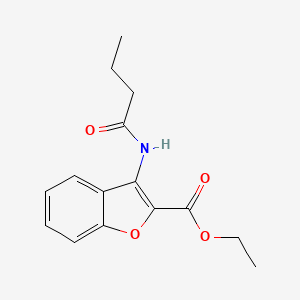
![ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate](/img/structure/B6500493.png)
![3-(4-chlorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6500495.png)
![N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6500500.png)